molecular formula C13H12O3 B020033 6-Methoxy-2-naphthylacetic acid CAS No. 23981-47-7

6-Methoxy-2-naphthylacetic acid

Cat. No. B020033
Key on ui cas rn: 23981-47-7
M. Wt: 216.23 g/mol
InChI Key: PHJFLPMVEFKEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03958012

Procedure details

To a mixture of 1.6 g. of 2-methoxynaphthalene, 1.6 g. of acetyl chloride, and 20 ml. of nitrobenzene, there are added 4.0 g. of aluminum chloride. The resulting mixture is stirred for 48 hours at 25°C; then it is washed with water until free of chloride ion. The mixture is dried over sodium sulfate and evaporated under reduced pressure. The residue, 2-acetyl-6-methoxynaphthalene, is refluxed in 2 ml. of morpholine containing one-half gram of sulfur for 2 hours; the reaction mixture is then filtered and evaporated. The resulting reaction derivative is extracted with diethyl ether; the extracts are combined and evaporated. The residue is refluxed in 10 ml. of concentrated hydrochloric acid for 2 hours, cooled to 25°C, and neutralized with aqueous sodium hydroxide. The mixture is then extracted with ether and the extracts are combined, washed with water to neutrality, dried and evaporated to yield 2-(6-methoxy-2-naphthyl)acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[C:13](Cl)(=[O:15])[CH3:14].[N+](C1C=CC=CC=1)([O-])=[O:18].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:14][C:13]([OH:15])=[O:18])[CH:7]=[CH:6]2 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 48 hours at 25°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 1.6 g
WASH
Type
WASH
Details
then it is washed with water until free of chloride ion
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue, 2-acetyl-6-methoxynaphthalene, is refluxed in 2 ml
WAIT
Type
WAIT
Details
of morpholine containing one-half gram of sulfur for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting reaction derivative
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The residue is refluxed in 10 ml
WAIT
Type
WAIT
Details
of concentrated hydrochloric acid for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25°C
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with ether
WASH
Type
WASH
Details
washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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